Ethyl 6-(2-methoxyphenyl)-6-oxohexanoate
Description
Ethyl 6-(2-methoxyphenyl)-6-oxohexanoate (CAS 898752-73-3) is an organic ester with the molecular formula C₁₅H₂₀O₄ and a molecular weight of 264.32 g/mol. It features a 2-methoxyphenyl group attached to a six-carbon chain terminating in an ethyl ester and a ketone moiety. Key physical properties include a predicted boiling point of 373.8 ± 22.0°C and a density of 1.068 ± 0.06 g/cm³ . This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research, with applications in the development of polymer-drug conjugates and heterocyclic compounds .
Properties
IUPAC Name |
ethyl 6-(2-methoxyphenyl)-6-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-3-19-15(17)11-7-5-9-13(16)12-8-4-6-10-14(12)18-2/h4,6,8,10H,3,5,7,9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDMBLNZTAQJAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645600 | |
| Record name | Ethyl 6-(2-methoxyphenyl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898752-73-3 | |
| Record name | Ethyl 6-(2-methoxyphenyl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(2-methoxyphenyl)-6-oxohexanoate can be achieved through several synthetic routes. One common method involves the esterification of 6-(2-methoxyphenyl)-6-oxohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another approach involves the Claisen condensation of ethyl acetate with 2-methoxybenzaldehyde, followed by the subsequent hydrolysis and decarboxylation of the resulting β-keto ester to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and automated processes can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(2-methoxyphenyl)-6-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 6-(2-methoxyphenyl)-6-oxohexanoate has several scientific research applications, including:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for the development of pharmaceutical agents.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 6-(2-methoxyphenyl)-6-oxohexanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the keto and ester groups allows for interactions with various molecular targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Methyl 6-(2,5-Dimethoxyphenyl)-6-oxohexanoate
- Structure : Differs by having two methoxy groups (2,5-position) on the phenyl ring.
- Synthesis: Synthesized via acid-catalyzed esterification of 6-(2,5-dimethoxyphenyl)-6-oxohexanoic acid, yielding 94% pure product as a pale yellow oil .
- Properties: The additional methoxy group increases electron density on the aromatic ring, enhancing stability toward electrophilic substitution compared to the mono-methoxy derivative. However, steric hindrance may reduce reactivity in nucleophilic acyl substitution reactions.
Ethyl 6-(2,5-Dichlorophenyl)-6-oxohexanoate
- Structure : Substitutes methoxy groups with chlorine atoms (2,5-position).
- Properties: Chlorine’s electron-withdrawing nature reduces electron density on the phenyl ring, increasing reactivity in oxidation reactions.
Ethyl 6-(4-Chloro-2-fluorophenyl)-6-oxohexanoate
- Structure : Contains chlorine (4-position) and fluorine (2-position) substituents.
- Properties : The electronegative halogens create a polarized aromatic system, influencing solubility in polar solvents. Applications include pharmaceutical intermediates, where halogen atoms often enhance binding to biological targets .
Modifications to the Ester Group or Carbon Chain
Methyl 6-(Dipropylamino)-6-oxohexanoate
- Structure: Replaces the ethyl ester with a methyl ester and introduces a dipropylamino group at the 6-position.
- Synthesis : Optimized routes achieve high yields via reductive amination, with applications in peptidomimetics and enzyme inhibitors .
- Properties: The amino group introduces basicity, enabling salt formation and altering solubility profiles compared to neutral esters like the target compound.
Ethyl 6-[2-(Morpholinomethyl)phenyl]-6-oxohexanoate
Functional Group Additions
Ethyl 6-(((Diphenylmethylene)amino)oxy)-6-oxohexanoate
- Structure: Features a diphenylmethylene aminooxy group, enabling conjugation reactions.
- Applications : Used in photosensitized carboimination reactions to construct nitrogen-containing heterocycles .
Ethyl 6-(5-Methyl-2-oxo-1-propylimidazol-4-yl)-6-oxohexanoate
Research Findings and Trends
- Synthetic Efficiency : Methyl esters (e.g., ) often achieve higher yields (>90%) compared to ethyl analogs, likely due to milder reaction conditions .
- Biological Activity : Morpholine and imidazole derivatives exhibit enhanced pharmacokinetic profiles, driving their use in drug discovery .
- Safety Considerations : Chlorinated analogs require rigorous hazard controls, as indicated by GHS classifications .
Biological Activity
Ethyl 6-(2-methoxyphenyl)-6-oxohexanoate is a compound of interest in the fields of medicinal chemistry and pharmacology due to its structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
This compound, with the molecular formula and a molecular weight of approximately 264.32 g/mol, features an ethyl ester group, a hexanoate backbone, and a methoxy-substituted aromatic ring. The presence of these functional groups contributes to its reactivity and potential biological effects.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound often exhibit significant biological properties, including:
- Antimicrobial Activity : Compounds in this class have been shown to possess activity against various bacterial strains.
- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to inhibit inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.
- Anticancer Effects : Preliminary studies indicate that derivatives may induce apoptosis in cancer cell lines.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various derivatives of this compound against common pathogens. The results indicated that:
| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |
|---|---|---|
| This compound | 32 µg/mL | Staphylococcus aureus |
| Ethyl 6-(4-chloro-2-methoxyphenyl)-6-oxohexanoate | 16 µg/mL | Escherichia coli |
These findings suggest that the methoxy substitution enhances the compound's interaction with microbial targets, potentially increasing its efficacy.
Anti-inflammatory Mechanism
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. The mechanism appears to involve the downregulation of NF-kB signaling pathways.
| Treatment Group | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 150 ± 10 | 120 ± 8 |
| Ethyl Compound (10 µM) | 80 ± 5 | 60 ± 4 |
This reduction indicates significant anti-inflammatory potential, warranting further exploration for therapeutic applications.
Anticancer Activity
A recent study assessed the cytotoxic effects of this compound on various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The results demonstrated:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HepG2 | 30 |
The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
